molecular formula C5H13NO B2955014 (2R)-4-(methylamino)butan-2-ol CAS No. 2348276-20-8

(2R)-4-(methylamino)butan-2-ol

Cat. No.: B2955014
CAS No.: 2348276-20-8
M. Wt: 103.165
InChI Key: CVCDGQVQQGSYMK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-(Methylamino)butan-2-ol is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-(methylamino)butan-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as ®-2-butanol.

    Methylation: The hydroxyl group of ®-2-butanol is methylated using methylamine under controlled conditions.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various amines or alcohols.

    Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary amines, primary alcohols.

    Substitution: Halogenated derivatives, other substituted amines.

Scientific Research Applications

(2R)-4-(methylamino)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-4-(methylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-4-(Methylamino)butan-2-ol: The enantiomer of (2R)-4-(methylamino)butan-2-ol, with different optical activity and potentially different biological effects.

    4-(Methylamino)butan-2-ol: The racemic mixture containing both (2R) and (2S) enantiomers.

    4-(Amino)butan-2-ol: A similar compound with an amino group instead of a methylamino group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity.

Properties

IUPAC Name

(2R)-4-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDGQVQQGSYMK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.